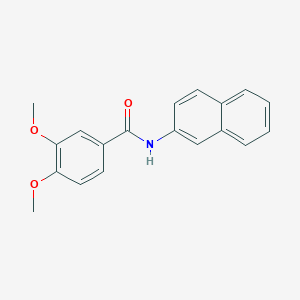

3,4-dimethoxy-N-(2-naphthyl)benzamide

Description

3,4-Dimethoxy-N-(2-naphthyl)benzamide is a benzamide derivative characterized by a 3,4-dimethoxy-substituted benzoyl group attached to a 2-naphthylamine moiety. Its molecular formula is C₁₉H₁₇NO₃, with a molar mass of 307.34 g/mol . The compound has been explored for diverse biological applications, including as a transglutaminase (TG2) inhibitor in cancer research and in regenerative pharmacology for chronic obstructive pulmonary disease (COPD) treatment . Its synthesis typically involves coupling 3,4-dimethoxybenzoic acid derivatives with 2-naphthylamine or functionalized naphthyl intermediates under standard amidation conditions . Structural confirmation is achieved via spectroscopic methods (¹H/¹³C NMR, IR, MS) and X-ray crystallography in related analogs .

Properties

Molecular Formula |

C19H17NO3 |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

3,4-dimethoxy-N-naphthalen-2-ylbenzamide |

InChI |

InChI=1S/C19H17NO3/c1-22-17-10-8-15(12-18(17)23-2)19(21)20-16-9-7-13-5-3-4-6-14(13)11-16/h3-12H,1-2H3,(H,20,21) |

InChI Key |

SKXUBCZIKHHMHG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 3,4-dimethoxy-N-(2-naphthyl)benzamide are influenced by its substitution pattern and aromatic backbone. Below is a comparative analysis with structurally related benzamide derivatives:

Key Findings

Substituent Effects on Binding Affinity: The 3,4-dimethoxy group enhances hydrogen bonding in FGFR-1 inhibitors compared to mono-methoxy or non-aromatic analogs (e.g., ΔG = -8.57 kcal/mol vs. -6.09 kcal/mol) . However, in quinone reductase 2 (QR2) inhibition, the naphthyl-methoxy substitution in this compound results in lower potency (IC₅₀ = 5500 nM) compared to analogs with extended alkyl chains (IC₅₀ = 43.65 nM), suggesting steric or electronic limitations in QR2 binding .

Role of Aromatic Backbone: Naphthyl vs. Naphthyl vs. Pyrazole: The pyrazole-containing analog (3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide) exhibits stronger FGFR-1 binding due to complementary π-σ and hydrogen-bond interactions .

Synthetic Accessibility :

- Derivatives with chiral naphthylethyl groups (e.g., compound 5d) are synthesized in >99% yield, indicating robust amidation protocols .

- In contrast, chromenyl or triazole-containing analogs require multi-step syntheses, often with lower yields .

Structural Flexibility: The 2-acylamino side chain in benzamide analogs (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide) is critical for PCAF HAT inhibition (79% activity at 100 μM), whereas this compound lacks this feature, limiting its applicability in histone acetylation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.